![molecular formula C26H35NO5 B14279056 Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate CAS No. 141237-97-0](/img/structure/B14279056.png)
Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group, a decyloxy group, and a benzamido group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate typically involves a multi-step process. One common method includes the esterification of 3-amino-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This is followed by the reaction with 4-(decyloxy)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamido group can be reduced to an amine.
Substitution: The decyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new alkoxy or functional group-substituted derivatives.
Applications De Recherche Scientifique
Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(decyloxy)benzoate
- Methyl 3,4,5-tris(decyloxy)benzoate
- Methyl 3-(decyloxy)benzoate
Uniqueness
Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate is unique due to the presence of both a benzamido group and a methoxy group on the benzoate core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
141237-97-0 |
|---|---|
Formule moléculaire |
C26H35NO5 |
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
methyl 3-[(4-decoxybenzoyl)amino]-4-methoxybenzoate |
InChI |
InChI=1S/C26H35NO5/c1-4-5-6-7-8-9-10-11-18-32-22-15-12-20(13-16-22)25(28)27-23-19-21(26(29)31-3)14-17-24(23)30-2/h12-17,19H,4-11,18H2,1-3H3,(H,27,28) |
Clé InChI |
SMTPHUXROKHHSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


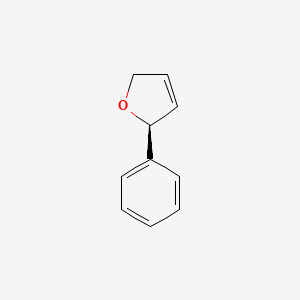
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
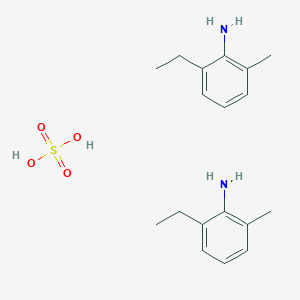
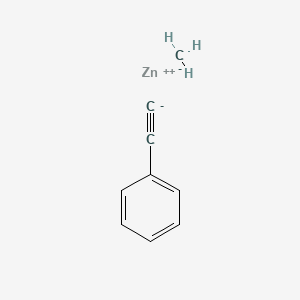
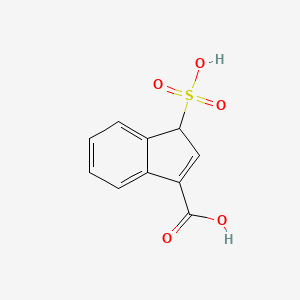

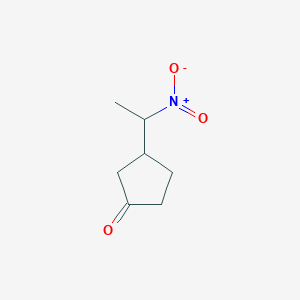



![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)

![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)

